5,7-difluoro-3-hydroxyquinolin-2(1H)-one

Description

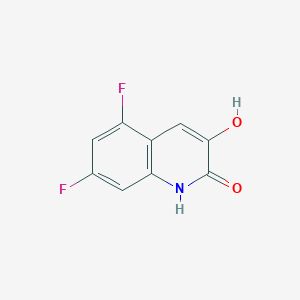

5,7-Difluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a hydroxyl group at position 3 and fluorine atoms at positions 5 and 7 on the quinoline scaffold. This compound is part of a broader class of 4-hydroxyquinolin-2(1H)-ones, which are studied for their diverse biological activities, including antimicrobial, antiviral, and antiparasitic properties .

Properties

CAS No. |

1150618-29-3 |

|---|---|

Molecular Formula |

C9H5F2NO2 |

Molecular Weight |

197.14 g/mol |

IUPAC Name |

5,7-difluoro-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |

InChI Key |

HSKXDIIAUCJFRE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1NC(=O)C(=C2)O)F)F |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=C2)O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substitution pattern on the quinoline core critically impacts molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius enhance electronic effects (e.g., hydrogen bonding, dipole interactions) compared to chlorine. This may improve target binding in biological systems but reduce lipophilicity relative to chlorinated analogs .

- Scaffold Differences: Quinolinones (e.g., target compound) versus indolinones (e.g., 5,7-difluoroindolin-2-one) exhibit distinct conjugation patterns and ring strain, affecting electronic distribution and solubility .

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for 5,7-difluoro-3-hydroxyquinolin-2(1H)-one?

- Methodology : Synthesis typically involves cyclization of fluorinated precursors under anhydrous conditions. For example, a modified Pictet-Spengler reaction (commonly used for quinolinones) could be adapted by substituting fluorine-containing aldehydes or amines . Refluxing with absolute ethanol, as demonstrated for analogous 4-hydroxyquinolin-2(1H)-ones, may require fluorine-compatible catalysts (e.g., BF₃·Et₂O) to enhance yield . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitoring reaction progress by TLC or HPLC to ensure complete fluorination.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Detect hydroxyl (3447 cm⁻¹) and carbonyl (1663 cm⁻¹) stretches, with fluorinated aromatic C-F bonds (1100–1200 cm⁻¹) .

- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects. For example, the C-3 hydroxyl proton may appear as a broad singlet (δ ~5.8 ppm in DMSO-d₆), while fluorine atoms split neighboring proton signals (e.g., H-6/H-8 quinoline protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS: [M⁺] at m/z calculated for C₁₀H₆F₂NO₂) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies:

- Store samples in buffered solutions (pH 1–13) at 25°C/60°C for 1–4 weeks.

- Monitor degradation via HPLC-UV, focusing on loss of parent compound and formation of des-fluoro or oxidized byproducts.

- Fluorine substitution generally enhances thermal stability but may increase sensitivity to strong bases (e.g., dehydroxylation at C-3 under alkaline conditions) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated quinolinone derivatives?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the hydroxyl group) by acquiring spectra at 25°C and 60°C .

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize a deuterated analog at the hydroxyl position to simplify splitting patterns .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Perform kinetic studies under varying nucleophile concentrations (e.g., using NaN₃ or amines).

- Monitor reaction progress via LC-MS and isolate intermediates (e.g., Meisenheimer complexes).

- Fluorine’s electron-withdrawing effect likely activates the C-2 carbonyl toward nucleophilic attack, while steric hindrance from difluoro groups may slow reactivity at C-7 .

Q. How can researchers enhance the aqueous solubility of this compound for in vitro assays without altering bioactivity?

- Methodology :

- Salt Formation : Co-crystallize with dicarboxylic acids (e.g., fumaric acid) to improve solubility, as demonstrated for structurally related quinolinones .

- Prodrug Design : Synthesize phosphate or glycoside derivatives at the C-3 hydroxyl group, which hydrolyze under physiological conditions .

Q. What safety protocols are critical when handling this compound given its toxicity profile?

- Methodology :

- Risk Assessment : Refer to Safety Data Sheets (SDS) of analogous compounds, which indicate acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Mitigation : Use fume hoods for powder handling, wear nitrile gloves, and store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.